molecular formula C26H22P2 B1308557 1,1-Bis(diphenylphosphino)ethylene CAS No. 84494-89-3

1,1-Bis(diphenylphosphino)ethylene

Cat. No. B1308557
CAS RN: 84494-89-3
M. Wt: 396.4 g/mol
InChI Key: GEGLBMPXRFOXTK-UHFFFAOYSA-N
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Description

1,1-Bis(diphenylphosphino)ethylene is a ligand that has been extensively studied due to its ability to coordinate with various metal centers, forming complexes with interesting structural and catalytic properties. The ligand itself is characterized by the presence of two diphenylphosphino groups attached to an ethylene backbone, which allows for a flexible coordination to metal centers, potentially leading to a variety of geometries and electronic environments around the metal.

Synthesis Analysis

The synthesis of ligands related to this compound often involves the reaction of phosphorus halides with organic substrates. For example, diphenylphosphinoamine ligands were synthesized by reacting bis(phenyl)phosphorus chloride with diamines, which exhibited high selectivity and catalytic activity for ethylene tetramerization in the presence of Cr(III) compounds . Similarly, the synthesis of 2,5-bis(2-(diphenylphosphino)ethyl)thiophene, a related ligand, was achieved in four steps from thiophene .

Molecular Structure Analysis

The molecular structure of metal complexes containing this compound and its derivatives has been elucidated using single-crystal X-ray diffraction. These studies have revealed that the ligands can adopt various coordination modes depending on the metal center and the steric demands of the substituents on the ligand. For instance, in some complexes, the ligand coordinates via the N,P donor set, while in others, it coordinates via the two P atoms . The flexibility of these ligands allows for the formation of diverse structures, including mononuclear and binuclear complexes .

Chemical Reactions Analysis

The reactivity of this compound derivatives in chemical reactions is quite remarkable. For instance, an intramolecular [4 + 2] cycloaddition employing a benzene ring as a dienophile has been observed, leading to the formation of novel 1,2-bis(diarylphosphanyl)ethylenes containing a quinoxaline backbone . This type of reactivity opens up possibilities for the synthesis of new compounds with potential applications in catalysis and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their molecular structure. The ligands and their metal complexes exhibit a range of properties that can be fine-tuned by modifying the ligand structure. For example, the introduction of steric bulk or changing the electronic properties of the substituents can significantly affect the catalytic performance of the complexes in reactions such as ethylene tri- and tetramerization . The ability to extract rare-earth elements also demonstrates the potential utility of these ligands in separation processes .

Scientific Research Applications

1. Catalysis in Ethylene Oligomerization

1,1-Bis(diphenylphosphino)ethylene plays a significant role in catalysis, particularly in ethylene oligomerization. Studies have demonstrated its effectiveness in enhancing catalyst stability and selectivity in ethylene trimerization and tetramerization reactions (Elowe et al., 2006). Further research indicates that the selectivity of the oligomerization reaction is heavily influenced by the structure and size of the ligands attached to this compound, with modifications leading to increased selectivity and productivity (Killian et al., 2007).

2. Asymmetric Synthesis

This compound is also instrumental in asymmetric synthesis. An organopalladium complex containing this compound demonstrated good regio- and stereo-selectivity in hydroalkoxylation reactions, leading to the production of enantiomerically pure bis-phosphine monoxide ligands (Zhang et al., 2011).

3. Copolymerization Catalysts

The compound is used as a catalyst for the copolymerization of ethylene and carbon monoxide, producing high-molecular-weight polymers. The activity of these catalyst systems is comparable to those based on other phosphine ligands, demonstrating its efficiency in polymer synthesis (Doherty et al., 1999).

4. Hydroformylation Reactions

This compound-based ligands have been successfully used in hydroformylation reactions. The synthesis of a resin-supported BINAP ligand, which is a derivative of this compound, has shown promising results in asymmetric 1,4-addition reactions in water, showcasing its utility in catalytic processes (Otomaru et al., 2004).

5. In Ligand Design for Catalysis

The structure of this compound ligands has been fine-tuned for improved catalytic performance in ethylene tetramerization. The modification of N-alkyl moieties in the ligand structure has been essential for obtaining high selectivity and activity in tetramerization catalysts (Kuhlmann et al., 2007).

Safety and Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause specific target organ toxicity upon single exposure (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

1,1-Bis(diphenylphosphino)ethylene and its synthetic analogues are important structural motifs in organic synthesis, particularly as novel diphosphine ligands with a C2-alkyl-linker chain . Many unique reactions have been developed using this bidentate ligand . The synthesis of not only symmetric but also unsymmetric DPPE derivatives using two phosphine-centered radicals and gaseous ethylene represents a promising direction for future research .

Biochemical Analysis

Biochemical Properties

1,1-Bis(diphenylphosphino)ethylene plays a significant role in biochemical reactions as a ligand. It interacts with various enzymes and proteins, particularly those involved in metal-catalyzed reactions. For example, it forms complexes with palladium, copper, and nickel, which are used in catalytic processes such as Michael addition reactions and ethylene tri- and tetramerization reactions . The nature of these interactions involves the coordination of the phosphorus atoms in this compound with the metal centers, stabilizing the metal complexes and enhancing their catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a ligand in metal-catalyzed reactions. It influences cell function by facilitating catalytic processes that are essential for cellular metabolism and gene expression. For instance, the formation of metal complexes with this compound can impact cell signaling pathways and enzymatic activities, thereby affecting cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with metal centers in enzymes and proteins. These interactions involve the coordination of the phosphorus atoms in this compound with the metal ions, leading to the formation of stable metal-ligand complexes. These complexes can either inhibit or activate enzymatic activities, depending on the specific metal and reaction involved . Additionally, this compound can influence gene expression by modulating the activity of metal-dependent transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup. Studies have shown that this compound can maintain its catalytic activity over extended periods, although degradation products may form under certain conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance catalytic processes and improve metabolic functions. At high doses, it may exhibit toxic or adverse effects, such as respiratory irritation and damage to the respiratory tract . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to metal-catalyzed reactions. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels. For example, the compound can participate in the catalytic conversion of ethylene to higher hydrocarbons, a process that involves multiple enzymatic steps and cofactors .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The compound’s ability to form stable metal complexes also plays a role in its transport and distribution, as these complexes can be selectively transported to specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the mitochondria or endoplasmic reticulum, where it can participate in metal-catalyzed reactions essential for cellular metabolism . The localization of this compound can also affect its activity and function, as the formation of metal complexes in specific subcellular compartments can enhance or inhibit enzymatic activities.

properties

IUPAC Name

1-diphenylphosphanylethenyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22P2/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGLBMPXRFOXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401979
Record name 1,1-Bis(diphenylphosphino)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84494-89-3
Record name 1,1-Bis(diphenylphosphino)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Bis(diphenylphosphino)ethylene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Sample 6 was the same as Sample 5 with a couple of exceptions. Ingredient 4, DTHFP/hexane, was added at 0.37 kg/hr (0.10 M DTHFP). An additional ingredient, VDPP/hexane (0.18 kg/hr, 0.2 M VDPP) was mixed with ingredients 3, 4, 5, and 6 and allowed to mix for about 14 minutes prior to entering the bottom of the reactor. Polymer properties for Sample 6 were 33 ML4, 2.3 sec t-80, and 99.7% conversion.
Name
VDPP hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
1,1-Bis(diphenylphosphino)ethylene
Reactant of Route 6
1,1-Bis(diphenylphosphino)ethylene

Q & A

Q1: How does dppen interact with metal centers, and what structural motifs are commonly observed?

A1: Dppen readily coordinates to various transition metals, typically acting as a bidentate ligand through its two phosphorus atoms. This coordination forms a five-membered chelate ring with the metal center. [, ] For instance, in [Fe2(CO)7{µ-(Ph2P)2CCH2}] and [Fe3(CO)10{µ-(Ph2P)2CCH2}], dppen bridges two iron centers. [] Interestingly, under specific conditions, dppen can undergo fragmentation, leading to the formation of μ3-vinylidene complexes as seen in the formation of [Fe3(CO)6(µ-CO)(µ-PPh2)2(µ3-CCH2)].[1] This highlights the potential for dppen to act as a precursor for other valuable ligands in organometallic synthesis.

Q2: Can you elaborate on the role of dppen in the development of catalytic systems, particularly for upgrading ethanol and methanol?

A2: Dppen-containing ruthenium complexes have shown promising catalytic activity in the Guerbet-type upgrading of ethanol and methanol to iso-butanol. [] This reaction is particularly important for generating higher-order alcohols from renewable sources. The backbone functionalization of dppen with amine groups via Michael addition has been shown to enhance catalytic performance. [] For example, catalyst 1, containing a functionalized dppen ligand, demonstrated a 74% yield of iso-butanol in just 2 hours. [] This example highlights the importance of ligand modification in tuning catalyst activity and selectivity.

Q3: What analytical techniques are commonly employed to characterize dppen-containing metal complexes?

A3: Characterization of dppen-containing complexes relies heavily on a combination of spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction (SC-XRD) is frequently used to elucidate the solid-state structures of these complexes, revealing bond lengths, angles, and coordination geometries. [, ] Electrospray ionization mass spectrometry (ESI-MS) is another valuable tool for confirming the composition of synthesized complexes, particularly when crystal growth is challenging. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly phosphorus-31 NMR, provides insights into the coordination environment of the dppen ligand and its interaction with the metal center.

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